1-Ethyl-3-nitro-2(1H)-pyridinone
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Overview
Description
1-Ethyl-3-nitro-2(1H)-pyridinone is a heterocyclic compound that belongs to the class of pyridinones It is characterized by the presence of an ethyl group at the first position, a nitro group at the third position, and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-nitro-2(1H)-pyridinone can be achieved through several synthetic routes. One common method involves the nitration of 1-ethyl-2(1H)-pyridinone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.
Another method involves the reaction of 1-ethyl-2(1H)-pyridinone with a nitrating agent such as nitronium tetrafluoroborate in an organic solvent like dichloromethane. This method offers better control over the nitration process and yields higher purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, concentration, and flow rates, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-nitro-2(1H)-pyridinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 1-Ethyl-3-amino-2(1H)-pyridinone.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Oxidation: 1-Carboxy-3-nitro-2(1H)-pyridinone.
Scientific Research Applications
1-Ethyl-3-nitro-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-nitro-2(1H)-pyridinone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
In materials science, the electronic properties of the compound are exploited to develop materials with specific functionalities. The presence of the nitro and ethyl groups can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other materials.
Comparison with Similar Compounds
1-Ethyl-3-nitro-2(1H)-pyridinone can be compared with other similar compounds such as:
1-Ethyl-3-nitro-2-phenyl-indole: This compound has a similar nitro group but differs in the core structure, which is an indole instead of a pyridinone.
Ethyl 3-nitro-2-phenylacrylate: This compound also contains a nitro group and an ethyl group but has an acrylate moiety instead of a pyridinone ring.
The uniqueness of this compound lies in its specific combination of functional groups and the pyridinone ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C7H8N2O3 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
1-ethyl-3-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O3/c1-2-8-5-3-4-6(7(8)10)9(11)12/h3-5H,2H2,1H3 |
InChI Key |
VZOIKHJINSYQJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C(C1=O)[N+](=O)[O-] |
Origin of Product |
United States |
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